molecular formula C18H14BrN3O B2910831 N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide CAS No. 2178773-12-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide

Cat. No.: B2910831
CAS No.: 2178773-12-9
M. Wt: 368.234
InChI Key: PJFSEHBSCWASHE-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide: is a compound that features a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications. The presence of the bromobenzamide group adds to the compound’s reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.

    Reduction: The bromobenzamide group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives of the bipyridine moiety.

    Reduction: Amino derivatives of the bromobenzamide group.

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide is unique due to the presence of both the bipyridine and bromobenzamide moieties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFSEHBSCWASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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